1-(Chloromethyl)-4-pentylbenzene

Description

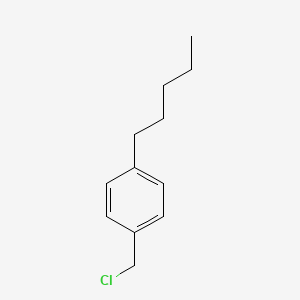

1-(Chloromethyl)-4-pentylbenzene is an aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH₂Cl) group and a pentyl (-C₅H₁₁) group at the para positions. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, akin to derivatives like 1-(chloromethyl)-4-methanesulfonylbenzene (used in drug conjugates) .

Properties

CAS No. |

28785-04-8 |

|---|---|

Molecular Formula |

C12H17Cl |

Molecular Weight |

196.71 g/mol |

IUPAC Name |

1-(chloromethyl)-4-pentylbenzene |

InChI |

InChI=1S/C12H17Cl/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5,10H2,1H3 |

InChI Key |

DBOZBDGVRBVSBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Chloromethylbenzene Derivatives

*Calculated based on structural analogs.

Key Observations :

- Alkyl Chain Length: Increasing alkyl chain length (methyl → pentyl) raises molecular weight and hydrophobicity, impacting solubility in polar solvents. For example, 1-(chloromethyl)-4-propylbenzene () is less polar than its methyl counterpart, favoring use in non-aqueous reaction systems.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) increase the electrophilicity of the chloromethyl group, enhancing reactivity in nucleophilic substitutions compared to alkyl-substituted derivatives .

Physical Properties

Table 2: Boiling Points and Solubility Trends

Trends :

- Longer alkyl chains (e.g., pentyl) likely increase boiling points due to greater van der Waals interactions. For instance, 1-(chloromethyl)-4-isobutylbenzene () has a higher boiling point than its methyl analog.

- Nitro- and sulfonyl-substituted derivatives exhibit lower water solubility due to reduced polarity, whereas shorter alkyl chains retain minimal aqueous solubility .

Chemical Reactivity and Spectroscopic Data

Table 3: NMR Chemical Shifts of Chloromethyl Protons

| Compound Name | δ (¹H NMR, CH₂Cl) | δ (¹³C NMR, CH₂Cl) | Reference |

|---|---|---|---|

| 1-(Chloromethyl)-3,5-dimethylbenzene | 4.15 ppm | 46.97 ppm | |

| 1-(Chloromethyl)-4-methylbenzene | ~4.1–4.2 ppm | ~45–47 ppm |

Key Findings :

- The chloromethyl group in alkyl-substituted derivatives resonates at ~4.1–4.2 ppm in ¹H NMR, consistent across analogs due to similar electronic environments .

- Aromatic protons in this compound are expected to deshield slightly compared to methyl-substituted analogs, influenced by the electron-donating pentyl group.

Preparation Methods

Synthesis via Thionyl Chloride and 4-Pentylbenzyl Alcohol

The most direct route to 1-(chloromethyl)-4-pentylbenzene involves the conversion of 4-pentylbenzyl alcohol using thionyl chloride (SOCl₂). This method, adapted from procedures for analogous benzyl chlorides , proceeds via nucleophilic substitution:

Procedure :

-

Reaction Setup : 4-Pentylbenzyl alcohol (10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under argon.

-

Catalyst Addition : N,N-Dimethylformamide (DMF, 20 µL) is added to activate thionyl chloride.

-

Chlorination : Thionyl chloride (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 1 hour .

-

Workup : The mixture is quenched with saturated NaHCO₃, extracted with dichloromethane, dried over MgSO₄, and concentrated.

-

Purification : Silica gel chromatography yields this compound as a colorless oil.

Key Data :

This method is favored for its simplicity and high yield but requires strict anhydrous conditions to prevent hydrolysis of SOCl₂ .

Blanc Chloromethylation of 4-Pentyltoluene

The Blanc chloromethylation reaction offers a one-step synthesis by introducing a chloromethyl group directly onto 4-pentyltoluene . The reaction leverages formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst:

Procedure :

-

Reagents : 4-Pentyltoluene (1 equiv), paraformaldehyde (1.2 equiv), HCl gas (excess), ZnCl₂ (0.1 equiv).

-

Reaction : The mixture is heated at 50–60°C for 6–8 hours under reflux .

-

Workup : The product is extracted with ether, washed with water, and distilled under reduced pressure.

Key Data :

While scalable, this method faces challenges in regioselectivity and competing side reactions (e.g., dichloromethylation) .

Catalytic Chlorination Using Dibenzoyl Peroxide

Adapted from a patent for 4-chloromethyl benzoic acid chlorides , this method chlorinates 4-pentylbenzyl alcohol derivatives using chlorine gas and dibenzoyl peroxide (BPO):

Procedure :

-

Chlorination : 4-Pentylbenzyl alcohol is treated with Cl₂ gas (100–500 mL/min) at 60–105°C in the presence of BPO (0.1–0.5 wt%) and triethanolamine .

-

Hydrolysis : Intermediate chlorinated products are hydrolyzed at 50–80°C.

-

Acylation : The final chloromethyl group is introduced via oxalyl chloride and DMF catalysis .

Key Data :

This method is notable for industrial scalability but requires specialized equipment for chlorine handling .

Comparative Analysis of Methods

The table below contrasts the three primary synthetic routes:

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(Chloromethyl)-4-pentylbenzene, and how can reaction purity be optimized?

- Methodology : A two-step synthesis is recommended:

Friedel-Crafts alkylation : React 4-pentylbenzene with chloromethyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the chloromethyl intermediate. Monitor reaction progress via TLC (Rf ~0.3 in pentane) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed by GC-MS (>95%) and ¹H NMR (δ 4.5 ppm for -CH₂Cl, δ 0.8–2.6 ppm for pentyl chain) .

- Critical Parameters : Control moisture to prevent hydrolysis of the chloromethyl group. Optimize stoichiometry (1.5 equiv chloromethyl chloride) to minimize byproducts like dialkylated derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Waste Management : Collect chlorinated byproducts in halogenated waste containers. Neutralize spills with sodium bicarbonate before disposal .

- Emergency Measures : Immediate decontamination with soap/water for skin contact. Eye exposure requires 15-minute flushing with saline .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Analytical Techniques :

- ¹³C NMR : Look for peaks at δ 45–50 ppm (C-Cl) and δ 120–140 ppm (aromatic carbons) .

- FT-IR : Confirm C-Cl stretching at 650–750 cm⁻¹ and alkyl C-H stretches at 2800–3000 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights :

- The chloromethyl group’s electrophilicity is enhanced by the electron-donating pentyl substituent via resonance. However, steric hindrance from the pentyl chain may reduce reaction rates with bulky nucleophiles (e.g., tert-butoxide) .

- Experimental Design : Compare reaction kinetics with analogs (e.g., 1-(Chloromethyl)-4-methylbenzene) under identical conditions. Monitor via HPLC to quantify substitution yields .

Q. What computational methods are suitable for modeling the stability of this compound under varying pH and temperature conditions?

- Approach :

Molecular Dynamics (MD) Simulations : Simulate degradation pathways in aqueous environments (pH 2–12) at 25–100°C. Use software like Gaussian or GROMACS .

Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict hydrolytic stability. Correlate with experimental Arrhenius plots from accelerated aging studies .

- Validation : Compare predicted half-lives with empirical stability data (e.g., HPLC degradation profiles) .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Case Study : Conflicting ¹H NMR signals for diastereomers formed during alkylation.

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.